![molecular formula C26H46N4O8 B2420747 Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) CAS No. 2173991-70-1](/img/structure/B2420747.png)

Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

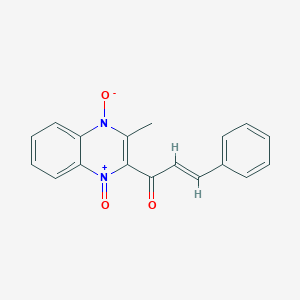

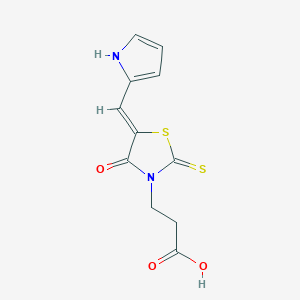

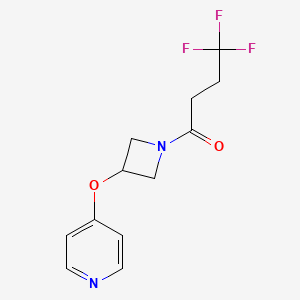

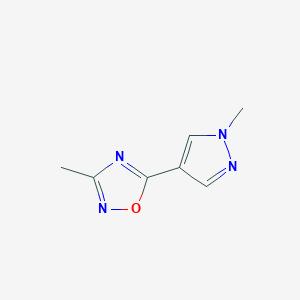

Molecular Structure Analysis

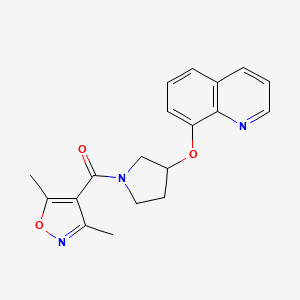

The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)OC(=O)N1CCC2CNCC2C1.CC(C)(C)OC(=O)N1CCC2CNCC2C1.O=C(O)C(=O)O . This notation provides a text representation of the compound’s structure, including information about the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

The compound appears as a white solid . It should be stored at 0-8 °C . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用

Conformational Studies

Oxalic acid derivatives, such as the diphenyl oxalate with bis(2,6-tert-butyl) substitution, are essential in understanding molecular structures and conformations. George et al. (1994) explored the conformational aspects of these derivatives, highlighting their significance in molecular structural units. This research offers insights into the s-trans oxalate conformation due to steric constraints, which is vital for understanding molecular interactions in various fields, including material science and biochemistry (George et al., 1994).

Coordination Chemistry

Research by Wu et al. (2009) on metal carboxylate coordination compounds reveals the role of oxalic acid derivatives in forming complex structures. This study focuses on how carboxylates act as building blocks in zigzag chain and stair-like chain structures, which is crucial for the development of new materials with specific properties (Wu et al., 2009).

Organic Synthesis and Pigments

Langer et al. (2000) demonstrated the use of oxalic acid derivatives in synthesizing pyrrolo[3,2-b]pyrrole-2,5-diones, which are valuable as synthetic pigments. This research shows the potential of these derivatives in creating pigments with controlled UV−vis properties, contributing to advancements in the field of organic synthesis and materials science (Langer et al., 2000).

Electrochromic Materials

Wang et al. (2011) explored the development of aromatic polyamides with bis(triphenylamine)-type dicarboxylic acid, demonstrating their application in electrochromic materials. This study highlights the enhanced redox stability and performance of these materials, indicating their potential in creating advanced electrochromic devices (Wang et al., 2011).

Photovoltaic Applications

In the field of photovoltaics, Nazeeruddin et al. (1998) showed how bis(3,4-dicarboxypyridine) derivatives can effectively sensitize nanocrystalline TiO2 films. This research is pivotal for developing efficient solar cells, illustrating the application of oxalic acid derivatives in renewable energy technologies (Nazeeruddin et al., 1998).

Luminescence and Crystal Structures

The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents by Lu et al. (2014) reveal their luminescent properties and thermal stability. This research contributes to the understanding of materials that can be used in various applications, including sensors and displays (Lu et al., 2014).

Catalysis and Organic Reactions

Cheng et al. (2017) explored the decarboxylative borylation of carboxylic acids, using tert-butyl isonicotinate as a catalyst. This research offers a new method for using carboxylic acids as building blocks in organic synthesis, showcasing the versatility of oxalic acid derivatives in catalytic processes (Cheng et al., 2017).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVXXHHXTSDNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNCC2C1.CC(C)(C)OC(=O)N1CCC2CNCC2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B2420664.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)

![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)

![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfanylbenzamide](/img/structure/B2420672.png)

![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2420685.png)